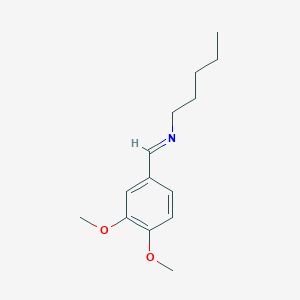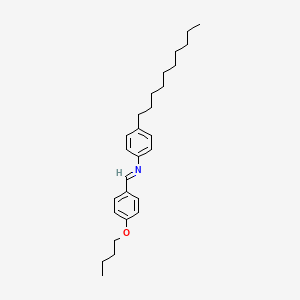
(3-Methoxydec-4-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxydec-4-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3-methoxydec-4-yn-1-yl group. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of the methoxy group and the alkyne functionality makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxydec-4-yn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyne precursor. For example, the reaction between benzene and 3-methoxy-4-decyne under Friedel-Crafts alkylation conditions can yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxydec-4-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, O3, and other strong oxidizing agents.
Reduction: H2 with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methoxydec-4-yn-1-yl)benzene depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and substitution reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxyprop-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.
(3-Methoxyhex-4-yn-1-yl)benzene: Similar structure but with a different alkyne chain length.
(3-Methoxyphenyl)acetylene: Contains a phenyl group directly attached to the alkyne.
Uniqueness
(3-Methoxydec-4-yn-1-yl)benzene is unique due to its specific alkyne chain length and the presence of the methoxy group, which can influence its reactivity and applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
114262-88-3 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
3-methoxydec-4-ynylbenzene |
InChI |
InChI=1S/C17H24O/c1-3-4-5-6-10-13-17(18-2)15-14-16-11-8-7-9-12-16/h7-9,11-12,17H,3-6,14-15H2,1-2H3 |
Clé InChI |
JVQHIYNSYZEFTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(CCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


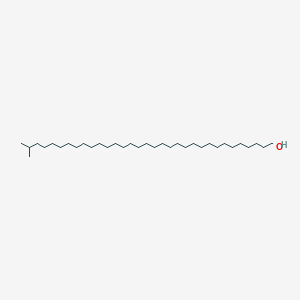


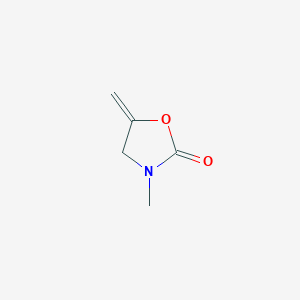

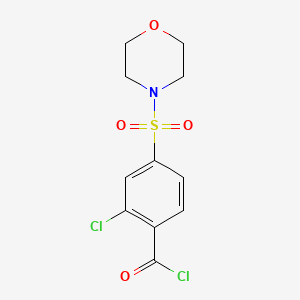
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

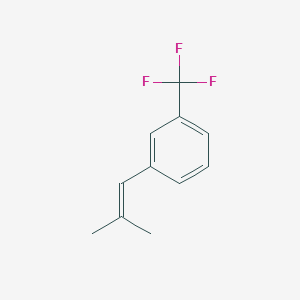
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
